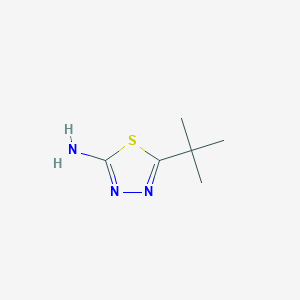

5-tert-Butyl-1,3,4-thiadiazol-2-amine

概述

描述

5-tert-Butyl-1,3,4-thiadiazol-2-amine (CAS: 39222-73-6) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and an amine group at the 2-position. Its molecular formula is C₆H₁₁N₃S, with a molecular weight of 157.24 g/mol . The tert-butyl substituent confers steric bulk and lipophilicity, influencing its physicochemical properties and biological interactions. This compound is primarily synthesized via oxidative cyclodehydration of thiosemicarbazide derivatives, as outlined in protocols for related 5-substituted-1,3,4-thiadiazol-2-amines . Applications span agrochemicals (e.g., tebuthiuron intermediates) and medicinal chemistry, where its scaffold is explored for enzyme inhibition and antimicrobial activity .

准备方法

Cyclocondensation of Pivaloyl Chloride with Thiosemicarbazide

The most widely documented method involves the cyclocondensation of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) . This one-pot reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to form the thiadiazole ring.

Reaction Conditions and Optimization

In a representative procedure, thiosemicarbazide (1.20 mol) and pivaloyl chloride (1.30 mol) are combined in toluene under inert atmosphere. Phosphorus oxychloride (0.52 mol) is added dropwise at 50°C, followed by heating at 70°C for 12 hours . Quenching the reaction in ice water precipitates the crude product, which is purified via recrystallization from ethyl acetate-cyclohexane to yield 152.8 g (81%) of 5-tert-Butyl-1,3,4-thiadiazol-2-amine with 98.8% purity . Key advantages include:

-

High atom economy : The reaction directly incorporates the tert-butyl group from pivaloyl chloride.

-

Solvent recyclability : Toluene is distilled and reused, reducing waste .

Multi-Step Synthesis from Pivalic Acid and Hydrazine Hydrate

A patent-pending route (CN110372634A) employs pivalic acid and hydrazine hydrate as starting materials, avoiding hazardous acyl chlorides . This five-step process emphasizes greener chemistry and scalability:

Stepwise Procedure

-

Dehydration : Pivalic acid reacts with hydrazine hydrate to form pivalic hydrazide (Intermediate I).

-

Vulcanization : Intermediate I undergoes sulfurization with a vulcanizing agent (e.g., P₂S₅) to yield a thioamide (Intermediate II).

-

Cyclization : Intermediate II is dehydrated under acidic conditions to form the thiadiazole core (Intermediate III).

-

Condensation : Intermediate III reacts with paraformaldehyde to introduce an N-methyl group (Intermediate IV).

-

Reduction : Catalytic hydrogenation of Intermediate IV produces the final amine .

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Hydrazine hydrate, 80°C | 92 | 95 |

| 2 | P₂S₅, toluene, reflux | 85 | 90 |

| 3 | H₂SO₄, 120°C | 78 | 88 |

| 4 | Paraformaldehyde, DMF | 82 | 93 |

| 5 | H₂, Pd/C, ethanol | 89 | 98 |

This method achieves an overall yield of 48% with superior environmental metrics but requires rigorous intermediate purification .

Alternative Approaches and Mechanistic Insights

Role of Phosphorus Oxychloride

In Method 1, POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the elimination of HCl and H₂O . Kinetic studies indicate that maintaining a 1:1 molar ratio of POCl₃ to thiosemicarbazide minimizes side reactions like over-chlorination .

Industrial Production Considerations

Scale-Up Challenges

-

Method 1 : Large-scale reactions require controlled POCl₃ addition to prevent exothermic runaway. Industrial setups use jacketed reactors with automated temperature control .

-

Method 2 : The multi-step process necessitates continuous-flow systems for Intermediate II and III to reduce batch cycle times .

Cost Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Raw material cost ($/kg) | 120 | 95 |

| Energy consumption (kWh/kg) | 18 | 25 |

| Waste disposal cost ($/kg) | 30 | 12 |

Method 2 offers lower raw material costs but higher energy demands due to multiple heating steps .

化学反应分析

5-tert-Butyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Agricultural Applications

Herbicides and Plant Protection:

5-tert-Butyl-1,3,4-thiadiazol-2-amine serves as an intermediate in the synthesis of terbufos benzthiazuron, a broad-spectrum herbicide. This herbicide is primarily used to control weeds in sugarcane fields and pastures by inhibiting the growth of grass and broadleaf weeds . The synthesis method for this compound emphasizes environmental safety and efficiency, addressing issues related to raw material accessibility and pollution during production.

Corrosion Inhibition

Material Protection:

This compound has been identified as an effective corrosion inhibitor for brass in seawater environments. The presence of the thiadiazole ring enhances its ability to form protective films on metal surfaces, thereby preventing oxidation and degradation . This application is particularly relevant in marine applications where metal corrosion poses significant challenges.

Medicinal Chemistry

Synthesis of Bioactive Compounds:

this compound is utilized in the preparation of various bioactive molecules. It can be reacted with different reagents to yield compounds with potential pharmacological activities. For instance, it can be used to synthesize derivatives that exhibit anti-inflammatory or antimicrobial properties . The versatility of this compound makes it a valuable building block in drug discovery.

Chemical Synthesis and Research

Intermediate for Complex Molecules:

In synthetic organic chemistry, this compound acts as a key intermediate in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel materials with tailored properties .

Summary Table of Applications

| Application Area | Description | Notable Compounds/Uses |

|---|---|---|

| Agricultural | Intermediate for herbicides (e.g., terbufos benzthiazuron) | Broad-spectrum weed control |

| Corrosion Inhibition | Protects metals (e.g., brass) from corrosion in marine environments | Effective against seawater corrosion |

| Medicinal Chemistry | Used to synthesize bioactive compounds with potential therapeutic effects | Anti-inflammatory and antimicrobial agents |

| Chemical Synthesis | Acts as an intermediate for complex organic compounds | Building block for novel materials |

Case Studies and Research Insights

-

Synthesis Methodology:

A recent patent describes a novel synthetic route for producing this compound that focuses on environmentally friendly processes using readily available raw materials . This method enhances yield while minimizing environmental impact. -

Corrosion Studies:

Research has demonstrated that formulations containing this compound significantly reduce corrosion rates of brass in saline environments compared to traditional inhibitors . This finding highlights its potential for industrial applications. -

Biological Activity:

Various studies have reported the synthesis of derivatives from this compound that exhibit promising biological activities such as antibacterial and antifungal effects . These findings suggest avenues for further exploration in medicinal chemistry.

作用机制

The mechanism of action of 5-tert-Butyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or other proteins, disrupting their normal function and leading to antimicrobial effects .

相似化合物的比较

Structural and Physicochemical Comparison

The table below compares 5-tert-Butyl-1,3,4-thiadiazol-2-amine with structurally analogous 1,3,4-thiadiazol-2-amines:

Key Observations :

- Lipophilicity : The tert-butyl group enhances lipophilicity (logP ~2.5–3.0) compared to methyl (logP ~1.2) or unsubstituted derivatives, improving membrane permeability .

- Steric Effects : Bulky tert-butyl and benzyl groups may hinder binding to flat enzymatic pockets, whereas smaller substituents (e.g., methyl, chloro) allow tighter interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro, fluorophenyl) increase electrophilicity of the thiadiazole ring, enhancing reactivity in nucleophilic substitutions .

Antimicrobial Activity

- 5-Methyl-1,3,4-thiadiazol-2-amine : Exhibits MIC values of 8–32 µg/mL against E. coli, B. subtilis, and C. albicans due to its planar structure and hydrogen-bonding capacity .

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Demonstrates IC₅₀ values <10 µM against cancer cell lines, attributed to π-π stacking with protease active sites .

Enzyme Inhibition

- N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine: Binds to COVID-19 main protease (PDB 6LU7) with ∆G = −8.2 kcal/mol, outperforming the parent compound due to hybrid pharmacophores .

- 5-tert-Butyl derivatives : Predicted to inhibit PIM2 kinase (via 3D-QSAR models) through hydrophobic interactions with the tert-butyl group occupying a deep pocket .

Structure-Activity Relationship (SAR) Insights

- Position 5 Substituents :

- Position 2 Amine : Critical for hydrogen bonding with enzymatic residues (e.g., Asp187 in COVID-19 protease) .

生物活性

5-tert-Butyl-1,3,4-thiadiazol-2-amine (5-TBD) is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

5-TBD has the molecular formula and features a five-membered thiadiazole ring with a tert-butyl group at the 5-position. This structural configuration contributes to its lipophilicity and biological activity.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

- Antimicrobial Activity : 5-TBD exhibits notable antimicrobial properties against a range of pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth and could serve as templates for new antibiotics .

- Anticancer Properties : Research indicates that 5-TBD may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells. Studies have highlighted its interaction with specific enzymes and receptors involved in cancer progression .

- Anticonvulsant Effects : The compound has demonstrated anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy. Mechanistic studies indicate that it may modulate GABAergic pathways .

- Anti-inflammatory Action : 5-TBD has shown promise in reducing inflammation, which is critical for conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines is particularly noteworthy .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Reaction of N-amino-N-methylformamide with tert-butyl hydrazine : This method involves the use of carbon disulfide in the presence of a base to facilitate the formation of the thiadiazole ring.

- Condensation reactions : Various condensation reactions with different amines have also been explored to yield derivatives with enhanced biological properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 5-TBD against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Vancomycin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that 5-TBD induced cell cycle arrest and apoptosis in HeLa cells. The compound's IC50 was found to be significantly lower than that of conventional chemotherapeutics.

| Cell Line | IC50 (µM) | Conventional Drug IC50 (µM) |

|---|---|---|

| HeLa | 15 | 25 (Doxorubicin) |

| MCF-7 | 20 | 30 (Tamoxifen) |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-Butyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or substitution reactions of preformed thiadiazole cores. For example, ultrasound-assisted synthesis (sonochemistry) significantly improves reaction efficiency by enhancing mixing and reducing reaction time (e.g., yields increased by 15–20% compared to conventional methods) . Mn(II)-catalyzed reactions are also effective for introducing substituents, with optimized conditions involving ethanol as a solvent at 60–80°C for 6–8 hours . Characterization of intermediates via FT-IR and H/C NMR is critical for tracking reaction progress.

Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 150 K using MoKα radiation (λ = 0.71073 Å) ensures minimal thermal motion artifacts. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. For example, a typical R-factor of <0.05 is achievable with proper disorder modeling .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3300 cm, C-S-C vibrations at 650–750 cm) .

- NMR : H NMR shows the tert-butyl singlet at δ 1.3–1.4 ppm and thiadiazole ring protons as a singlet near δ 8.0–8.5 ppm. C NMR confirms the tert-butyl carbon at ~30 ppm and thiadiazole carbons at 160–170 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H] peaks matching the molecular ion (CHNS requires m/z 170.08).

Advanced Research Questions

Q. How can computational methods like molecular docking and 3D-QSAR guide the design of this compound derivatives for therapeutic applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., COVID-19 main protease, PDB ID 6LU7). Parameters include a grid box covering the active site and Lamarckian genetic algorithm for conformational sampling. Derivatives with electron-withdrawing groups (e.g., -CF) show enhanced interactions in docking scores .

- 3D-QSAR (CoMFA/CoMSIA) : Align derivatives using common substructures, then generate steric, electrostatic, and hydrophobic fields. For PIM2 kinase inhibitors, CoMSIA models (q > 0.6) highlight the importance of bulky substituents at the 5-position for activity .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable IC values)?

- Methodological Answer :

- Standardized Assays : Ensure consistent protocols (e.g., MTT assay for cytotoxicity using the same cell lines and incubation times).

- Structural Verification : Reconfirm compound purity via HPLC (>95%) and SCXRD to rule out polymorphic variations.

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in antitumor activity (IC = 2–50 μM) may arise from differences in cell permeability or assay endpoints .

Q. How do substituent modifications at the 5-position influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps. tert-Butyl groups increase steric bulk but reduce electrophilicity (HOMO = −6.2 eV vs. −6.8 eV for -CF analogs), impacting nucleophilic substitution kinetics .

- Hammett Studies : Correlate σ values of substituents with reaction rates (e.g., SNAr reactions show ρ = −2.1 for electron-deficient rings) .

Q. What advanced techniques improve the scalability of synthesis while maintaining high enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., 90% yield in 2 hours vs. 70% in batch).

- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H column with hexane:IPA 90:10) to separate enantiomers. For derivatives, ee >99% is achievable with immobilized enzymes (e.g., Candida antarctica lipase B) .

属性

IUPAC Name |

5-tert-butyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXDPEFCLDSXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068168 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39222-73-6 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39222-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthidazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039222736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIDAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X53J1T94SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。